molecular formula C12H20ClNO3 B2405259 2-Chloro-1-(3,7-dioxa-10-azaspiro[5.6]dodecan-10-yl)propan-1-one CAS No. 2411221-79-7

2-Chloro-1-(3,7-dioxa-10-azaspiro[5.6]dodecan-10-yl)propan-1-one

Cat. No. B2405259
M. Wt: 261.75
InChI Key: JACRIJAXIUOCQA-UHFFFAOYSA-N
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Description

2-Chloro-1-(3,7-dioxa-10-azaspiro[5.6]dodecan-10-yl)propan-1-one is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. It is a spirocyclic ketone that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.6]dodecan-10-yl)propan-1-one.

Mechanism Of Action

The mechanism of action of 2-Chloro-1-(3,7-dioxa-10-azaspiro[5.6]dodecan-10-yl)propan-1-one is not fully understood. However, it has been reported to induce apoptosis in cancer cells by activating the caspase cascade. It has also been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.

Biochemical And Physiological Effects

2-Chloro-1-(3,7-dioxa-10-azaspiro[5.6]dodecan-10-yl)propan-1-one has been reported to exhibit cytotoxicity towards cancer cells. It has also been reported to inhibit the growth of bacteria and fungi. Furthermore, it has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Chloro-1-(3,7-dioxa-10-azaspiro[5.6]dodecan-10-yl)propan-1-one in lab experiments is its potential as a building block for the synthesis of spirocyclic compounds with potential biological activity. Furthermore, it has been reported to exhibit anticancer activity, which makes it a potential candidate for the development of anticancer drugs. However, one of the limitations of using this compound in lab experiments is its cytotoxicity towards both cancer and normal cells, which may limit its therapeutic potential.

Future Directions

There are several future directions for the research on 2-Chloro-1-(3,7-dioxa-10-azaspiro[5.6]dodecan-10-yl)propan-1-one. One of the future directions is the development of spirocyclic compounds with potential biological activity using this compound as a building block. Another future direction is the investigation of the mechanism of action of this compound, which may lead to the discovery of new targets for anticancer drugs. Furthermore, the investigation of the potential of this compound as a ligand for the synthesis of metal complexes with potential applications in catalysis is also a future direction for research.

Synthesis Methods

The synthesis of 2-Chloro-1-(3,7-dioxa-10-azaspiro[5.6]dodecan-10-yl)propan-1-one has been reported using different methods. One of the methods involves the reaction of 1,3-dioxolane with 1,2-diaminopropane in the presence of a reducing agent such as sodium borohydride. The resulting product is then chlorinated with thionyl chloride to obtain the desired compound. Another method involves the reaction of 1,3-dioxolane with 1,2-diaminopropane in the presence of a catalyst such as copper(II) triflate, followed by chlorination with N-chlorosuccinimide.

Scientific Research Applications

2-Chloro-1-(3,7-dioxa-10-azaspiro[5.6]dodecan-10-yl)propan-1-one has been used in various scientific research applications. It has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been used as a building block for the synthesis of spirocyclic compounds with potential biological activity. Furthermore, it has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis.

properties

IUPAC Name

2-chloro-1-(3,7-dioxa-10-azaspiro[5.6]dodecan-10-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO3/c1-10(13)11(15)14-5-2-12(17-9-6-14)3-7-16-8-4-12/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACRIJAXIUOCQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2(CCOCC2)OCC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(3,7-dioxa-10-azaspiro[5.6]dodecan-10-yl)propan-1-one

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